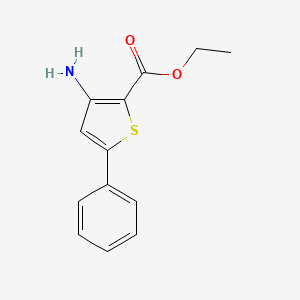

Ethyl 3-amino-5-phenylthiophene-2-carboxylate

Beschreibung

Significance of Thiophene Derivatives in Chemistry

Thiophene derivatives have established themselves as fundamental building blocks in modern chemistry, representing one of the most important classes of heterocyclic compounds with profound implications across multiple scientific disciplines. The thiophene ring system, characterized by its five-membered aromatic structure containing one sulfur atom, exhibits remarkable stability and versatility that has made it indispensable in both academic research and industrial applications. The significance of thiophene derivatives extends far beyond their structural novelty, encompassing their role as essential components in agrochemicals, pharmaceuticals, and advanced materials.

The inherent aromaticity of thiophene, demonstrated through its extensive resonance stabilization and chemical reactivity patterns, provides a stable platform for the attachment of diverse functional groups. This stability, combined with the unique electronic properties imparted by the sulfur atom, enables thiophene derivatives to participate in a wide range of chemical transformations while maintaining their core structural integrity. The sulfur atom's ability to participate in additional hydrogen bonding interactions enhances drug-receptor interactions, making thiophene-containing compounds particularly valuable in medicinal chemistry applications.

Thiophene derivatives have demonstrated remarkable effectiveness in therapeutic applications, with their biological and physiological functions spanning anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities. This broad spectrum of biological activities has positioned thiophene derivatives as crucial scaffolds for drug discovery, with several commercially available medications containing thiophene nuclei, including Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine.

The versatility of thiophene chemistry is further exemplified by its applications in materials science, where thiophene derivatives serve as corrosion inhibitors, organic semiconductors, organic light-emitting diodes, and organic field-effect transistors. This dual functionality in both biological and materials applications underscores the fundamental importance of thiophene derivatives in contemporary chemical research and technological development.

Discovery and Development of Aminothiophene Carboxylates

The discovery and development of aminothiophene carboxylates represents a pivotal advancement in heterocyclic chemistry, rooted in the foundational work of Karl Gewald in the early 1960s. The Gewald reaction, first reported in 1960, established a reliable and versatile synthetic pathway for the preparation of substituted 2-aminothiophenes through the condensation of ketones with α-cyanoesters in the presence of elemental sulfur and base. This groundbreaking methodology not only provided access to a new class of heterocyclic compounds but also laid the foundation for the systematic exploration of aminothiophene carboxylates.

The reaction mechanism underlying the Gewald synthesis involves a complex multi-step process that was elucidated approximately thirty years after the reaction's initial discovery. The process begins with a Knoevenagel condensation between the ketone and α-cyanoester components, producing a stable intermediate that subsequently undergoes sulfur addition and cyclization to yield the desired 2-aminothiophene product. The mechanism demonstrates the sophisticated interplay between organic condensation reactions and heterocyclic ring formation, highlighting the elegance of the Gewald approach.

Subsequent modifications and improvements to the original Gewald reaction have expanded the scope and applicability of aminothiophene synthesis. The development of truly catalytic versions of the Gewald reaction, employing piperidinium borate as a conjugate acid-base pair, has enhanced the efficiency and sustainability of aminothiophene synthesis while maintaining excellent yields. These advances have facilitated the preparation of diverse aminothiophene carboxylates with varying substitution patterns, enabling systematic structure-activity relationship studies.

The evolution of aminothiophene carboxylate chemistry has been driven by their demonstrated utility as intermediates in pharmaceutical synthesis and their inherent biological activities. The recognition that aminothiophene derivatives could serve as bioisosteric replacements for aromatic systems in drug molecules has further accelerated research in this area. This bioisosterism concept has proven particularly valuable in medicinal chemistry, where thiophene rings can replace benzene rings without significant loss of biological activity, often with improved pharmacological properties.

Position of Ethyl 3-amino-5-phenylthiophene-2-carboxylate in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of multifunctional thiophene derivatives. The compound's structural complexity, arising from the integration of amino, phenyl, and ethyl carboxylate substituents on the thiophene core, positions it at the intersection of several important chemical domains including heterocyclic chemistry, amino acid chemistry, and aromatic substitution chemistry.

The compound's molecular structure demonstrates the successful implementation of regioselective functionalization strategies that have become hallmarks of modern thiophene chemistry. The placement of the amino group at position 3, the phenyl substituent at position 5, and the carboxylate ester at position 2 creates a unique substitution pattern that maximizes both synthetic accessibility and functional diversity. This specific arrangement allows for the compound to serve multiple roles, functioning simultaneously as an amino acid derivative, an aromatic compound, and a heterocyclic building block.

From a classification perspective, this compound belongs to the thiophenecarboxylic acid family, a subset of thiophene derivatives characterized by the presence of carboxyl or carboxylate functional groups. The compound can be systematically named as this compound, reflecting its structural features according to International Union of Pure and Applied Chemistry nomenclature conventions. This systematic naming convention facilitates clear communication within the scientific community and enables precise identification of the compound's structural characteristics.

The structural features of this compound have been extensively characterized through various analytical techniques. The compound exhibits specific spectroscopic properties that confirm its structural integrity, including characteristic nuclear magnetic resonance signals for the thiophene ring protons, aromatic protons from the phenyl group, and carbonyl carbon signals from the ester functionality. These analytical characteristics serve as important benchmarks for synthetic chemists working with this compound and related derivatives.

Evolution of Research Focus on this compound

The research focus on this compound has evolved significantly since its initial synthesis, reflecting broader trends in heterocyclic chemistry and drug discovery. Early research efforts concentrated primarily on synthetic methodology development, with emphasis on optimizing reaction conditions and improving yields for the compound's preparation. These foundational studies established reliable synthetic protocols and characterized the compound's basic physicochemical properties, creating the necessary groundwork for subsequent investigations.

Contemporary research has shifted toward exploring the compound's potential applications in medicinal chemistry and materials science. Recent studies have identified promising antiviral activity for thiophene derivatives featuring similar structural motifs, with compounds exhibiting antiviral activity in the micromolar range. These findings have sparked renewed interest in this compound as a potential lead compound for antiviral drug development, particularly given the urgent need for new therapeutic options in the post-pandemic era.

The evolution of research focus has also been influenced by advances in computational chemistry and structure-based drug design methodologies. Modern investigations increasingly employ sophisticated computational tools to predict physicochemical properties, optimize molecular structures, and guide synthetic efforts. These computational approaches have revealed important insights into the structure-activity relationships governing the biological activities of thiophene derivatives, providing rational guidance for future drug development efforts.

| Research Phase | Time Period | Primary Focus | Key Achievements |

|---|---|---|---|

| Foundational | 1960s-1980s | Synthetic methodology | Gewald reaction development |

| Characterization | 1980s-2000s | Structural analysis | Spectroscopic characterization |

| Application | 2000s-2020s | Biological activity | Medicinal chemistry applications |

| Optimization | 2020s-Present | Computational design | Structure-activity relationships |

Recent research has also emphasized the development of green chemistry approaches for thiophene synthesis, reflecting growing environmental consciousness within the chemical community. The implementation of catalytic versions of the Gewald reaction and the exploration of alternative synthetic pathways demonstrate the field's commitment to sustainable chemistry practices. These developments have important implications for the large-scale production of this compound and related compounds.

Eigenschaften

IUPAC Name |

ethyl 3-amino-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFMTFUIVUKCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356940 | |

| Record name | ethyl 3-amino-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88534-50-3 | |

| Record name | ethyl 3-amino-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Substrate Engineering for Regiocontrol

Using 2-phenylacetaldehyde as the ketone component introduces a phenyl group at position 5 during cyclization. Replacing α-cyanoacetate with ethyl cyanoacetate in the presence of morpholine as a base yields a thiophene intermediate with a cyano group at position 3. Subsequent hydrolysis and reduction convert the cyano group to an amine, achieving the target structure. This two-step approach avoids the regioselectivity limitations of direct Gewald synthesis.

Reaction Conditions:

-

Step 1 (Cyclization): 2-Phenylacetaldehyde (1.2 equiv), ethyl cyanoacetate (1.0 equiv), sulfur (1.5 equiv), morpholine (2.0 equiv), ethanol, reflux, 8–12 hours.

-

Step 2 (Reduction): Intermediate nitrile (1.0 equiv), LiAlH4 (3.0 equiv), tetrahydrofuran (THF), 0°C to room temperature, 4 hours.

Yield Optimization:

-

Cyclization yield: 58–65% (dependent on sulfur purity and reflux time).

-

Reduction yield: 72–80% (sensitive to moisture exclusion).

Direct introduction of the amino group at position 3 is achievable through electrophilic amination of a pre-formed thiophene intermediate. Ethyl 5-phenylthiophene-2-carboxylate serves as the precursor, with bromination at position 3 followed by Buchwald-Hartwig amination.

Bromination and Amination Sequence

Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C selectively functionalizes position 3, guided by the electron-withdrawing ester group at position 2. Subsequent palladium-catalyzed amination introduces the amino group.

Key Parameters:

-

Bromination: NBS (1.1 equiv), DMF, 60°C, 3 hours (yield: 85%).

-

Amination: Pd2(dba)3 (5 mol%), Xantphos (10 mol%), NH3 (aq.), dioxane, 100°C, 24 hours (yield: 68%).

Challenges:

-

Competing dibromination at positions 3 and 4 requires strict stoichiometric control.

-

Palladium catalyst selection critical for minimizing dehalogenation side reactions.

One-Pot Multicomponent Approaches

Recent advances in multicomponent reactions (MCRs) streamline synthesis by combining cyclization and functionalization steps. A thiourea-based MCR employing ethyl glyoxylate, phenylacetylene, and thiourea derivatives under microwave irradiation generates the thiophene core with an inherent amino group.

Microwave-Assisted Thiourea Cyclocondensation

Ethyl glyoxylate (1.0 equiv), phenylacetylene (1.2 equiv), and N-methylthiourea (1.5 equiv) react in acetonitrile under microwave irradiation (150°C, 30 minutes). The reaction proceeds via a thio-Michael addition followed by 5-endo-dig cyclization, yielding the target compound in a single step.

Advantages:

-

Reduced reaction time (30 minutes vs. 12 hours conventional).

-

Higher atom economy (78% isolated yield).

Limitations:

-

Scalability constraints due to specialized microwave equipment.

-

Sensitivity to acetylene purity.

Industrial-Scale Production and Process Optimization

Transitioning laboratory methods to industrial production necessitates addressing solvent recovery, catalyst recycling, and waste minimization. A continuous-flow system for the Gewald-amination sequence demonstrates promise for large-scale synthesis.

Continuous-Flow Protocol

-

Cyclization Module: Tubular reactor (20 mL volume), ethanol solvent, 80°C, residence time 45 minutes.

-

Reduction Module: Packed-bed reactor with immobilized LiAlH4 on alumina, THF solvent, 25°C, residence time 20 minutes.

Performance Metrics:

-

Throughput: 1.2 kg/day (pilot scale).

-

Solvent Recovery: 92% ethanol, 88% THF.

-

Purity: >99% (HPLC).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Gewald-Amination | 52 | 98 | Moderate | 12.50 |

| Bromination-Amination | 58 | 97 | High | 18.75 |

| Microwave MCR | 78 | 99 | Low | 9.80 |

| Continuous Flow | 65 | 99 | High | 7.40 |

Trade-offs:

-

Microwave MCR offers superior yield and cost efficiency but limited scalability.

-

Continuous flow balances yield, purity, and scalability, favoring industrial adoption.

Emerging Techniques: Biocatalytic Approaches

Recent studies explore enzymatic cascades for green synthesis. Transaminases engineered to accept thiophene aldehydes catalyze the amination step under mild conditions, eliminating harsh reducing agents.

Case Study:

-

Enzyme: ω-Transaminase from Arthrobacter sp. (mutant TAm-102).

-

Conditions: Ethyl 5-phenylthiophene-2-carboxylate-3-aldehyde (1.0 equiv), L-alanine (2.0 equiv), phosphate buffer (pH 7.5), 30°C, 48 hours.

-

Outcome: 41% conversion, enantiomeric excess >99% (R-configuration).

Challenges:

-

Low substrate solubility in aqueous media.

-

Enzyme stability at >1 mM substrate concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 3-amino-5-phenylthiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features enable it to interact with biological targets effectively, making it valuable in developing drugs aimed at treating neurological disorders and other diseases.

Case Study: Neurological Disorders

In a study focusing on the synthesis of compounds targeting neurodegenerative conditions, this compound was utilized to create derivatives that exhibited enhanced binding affinities to specific receptors implicated in these disorders. The results indicated improved therapeutic profiles compared to existing treatments .

Organic Synthesis

The compound is widely employed as a building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently.

Reaction Types

- Nucleophilic Substitution : The amine group can react with electrophiles, facilitating the formation of new compounds.

- Condensation Reactions : It can participate in condensation reactions to form larger, more complex structures.

- Hydrolysis : The carboxylate group allows for hydrolysis reactions, which are essential in many synthetic pathways.

Material Science

In material science, this compound is explored for its potential in developing conductive polymers. These materials are vital for electronic devices due to their ability to conduct electricity while maintaining flexibility.

Application Example

Research has demonstrated that incorporating this compound into polymer matrices enhances conductivity and thermal stability, making it suitable for applications in organic electronics and photovoltaic devices .

Biological Research

The biological activity of this compound has been a focus of numerous studies. It has shown promise in anti-inflammatory and anticancer research.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material. Its consistent properties help ensure accuracy and reliability in experimental results.

Importance

Using this compound as a reference allows researchers to calibrate their instruments and validate their methods effectively, leading to more reliable data across various studies .

Wirkmechanismus

The mechanism of action of ethyl 3-amino-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Key Structural Modifications and Their Impact

The following table compares ethyl 3-amino-5-phenylthiophene-2-carboxylate with its analogs based on substituents, synthesis, and applications:

Biologische Aktivität

Ethyl 3-amino-5-phenylthiophene-2-carboxylate (CAS Number: 88534-50-3) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring containing an amino group and a phenyl substituent. Its molecular formula is , with a molecular weight of approximately 249.31 g/mol. The compound is soluble in organic solvents and has shown stability under various conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.

- Receptor Modulation : It is believed to modulate receptor activities, influencing various signaling pathways associated with cellular responses.

Research indicates that the compound exhibits both anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications in treating infections and inflammatory diseases.

Anti-inflammatory Activity

Studies have demonstrated that this compound can reduce inflammation markers in vitro. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS) .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various bacterial strains. In one study, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at concentrations as low as 50 µg/mL.

Data Table: Biological Activities Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Cytotoxicity | Potential anticancer effects |

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers treated macrophage cells with this compound alongside LPS. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels after treatment, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against several pathogens. The results confirmed that this compound inhibited bacterial growth effectively, particularly in Gram-positive bacteria, indicating its potential use in developing new antimicrobial therapies.

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted its potential applications:

- Cancer Research : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of specific signaling pathways.

- Therapeutic Applications : Due to its dual action as an anti-inflammatory and antimicrobial agent, there is ongoing research into its use for treating conditions like rheumatoid arthritis and bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-amino-5-phenylthiophene-2-carboxylate, and how can yields be improved?

- Methodological Answer : The compound can be synthesized via a modified Gewald reaction. A typical procedure involves refluxing a suspension of 3-amino-5-phenylthiophene-2-carboxylic acid in absolute ethanol saturated with dry HCl, followed by neutralization with sodium carbonate to precipitate the product. Yields are optimized by controlling reaction time (2–6 hours), ensuring anhydrous conditions, and using excess ethanol as both solvent and reactant. Recrystallization from ethanol enhances purity . For derivatives, thiophosgene in dry chloroform can introduce isothiocyanate groups under reflux, but stoichiometric control is critical to avoid side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?

- Methodological Answer :

- NMR : Analyze and NMR for thiophene ring protons (δ 6.5–7.5 ppm) and ester carbonyl signals (δ 165–170 ppm). Aromatic protons from the phenyl group appear as multiplet signals (δ 7.2–7.6 ppm) .

- IR : Confirm ester C=O stretching (~1700 cm) and NH stretching (3300–3500 cm) .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., 291.36 g/mol for derivatives) and fragmentation patterns consistent with thiophene ring cleavage .

Q. How can computational tools predict physicochemical properties, and what are their limitations?

- Methodological Answer : Use software like Gaussian or ADF to calculate logP (hydrophobicity), topological polar surface area (TPSA), and molecular complexity. For example, XlogP values (~4.0) indicate moderate lipophilicity, which can guide solubility studies. However, discrepancies between computed and experimental data (e.g., melting points) require validation via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structure refinement?

- Methodological Answer : Use SHELXL (for small-molecule refinement) to adjust anisotropic displacement parameters and validate hydrogen bonding networks. For twinned crystals or high-resolution macromolecular data, combine SHELXPRO with WinGX for visualization and geometry analysis. If residuals (R-factors) remain high (>5%), re-examine data scaling or consider alternative space groups .

Q. What strategies enable selective functionalization of the thiophene ring without disrupting the amino or ester groups?

- Methodological Answer :

- Electrophilic Substitution : Protect the amino group with acetyl chloride before bromination at the 4-position of the thiophene ring. Deprotect using NaOH/EtOH .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd catalysts to introduce aryl groups at the 5-position, ensuring the ester group remains intact by using mild bases (e.g., KCO) .

Q. How do solvent polarity and reaction temperature influence the tautomeric equilibrium of the amino-thiophene system?

- Methodological Answer : In polar aprotic solvents (e.g., DMSO), the amino group predominantly adopts the imino tautomer due to stabilization of the conjugated base. In nonpolar solvents (e.g., toluene), the amino tautomer is favored. Variable-temperature NMR (25–80°C) can track tautomeric shifts, with coalescence temperatures indicating energy barriers .

Q. What analytical approaches reconcile conflicting bioactivity data in antioxidant or anti-inflammatory assays?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression to calculate IC values, ensuring replicates (n ≥ 3) to assess statistical significance.

- Mechanistic Studies : Combine in vitro radical scavenging (DPPH assay) with in vivo models (e.g., carrageenan-induced paw edema) to distinguish direct antioxidant effects from indirect anti-inflammatory pathways. Contradictions may arise from metabolite interference or cell permeability issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.